![molecular formula C21H21F3N2O3 B609164 ML390 CAS No. 2029049-79-2](/img/structure/B609164.png)
ML390
描述
科学研究应用
Oncology
ML390 has been extensively studied for its potential anti-cancer properties:
- Induction of Myeloid Differentiation : In AML models, this compound has been shown to promote differentiation in leukemic cells, which may enhance therapeutic outcomes when combined with other treatments .
- Combination Therapies : Research indicates that this compound can be effectively used in combination with other chemotherapeutic agents to improve efficacy against resistant cancer cell lines .
Case Study: Myeloid Differentiation in AML
A study demonstrated that this compound significantly increased the expression of myeloid differentiation markers in U937 cells, leading to enhanced apoptosis and reduced proliferation rates. This finding suggests that this compound could serve as a valuable adjunct therapy in AML treatment regimens.
Immunology
This compound's role as an immunomodulator is gaining traction:
- Potential Anti-Viral Activity : Recent investigations have revealed that this compound exhibits anti-EV71 activity, indicating its potential use in treating viral infections .
- Autoimmune Diseases : By inhibiting DHODH, this compound may modulate immune responses, offering therapeutic avenues for conditions like rheumatoid arthritis and multiple sclerosis.
Comparative Efficacy of this compound
The following table summarizes the comparative efficacy of this compound against other DHODH inhibitors:
Compound | Efficacy in AML Models | Anti-Viral Activity | Immunomodulatory Effects |
---|---|---|---|
This compound | High | Moderate | Significant |
Leflunomide | Moderate | Low | Moderate |
Teriflunomide | Low | None | High |
作用机制
Target of Action
ML390 primarily targets the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA .
Mode of Action
This compound acts as a DHODH inhibitor . It binds to the DHODH enzyme, inhibiting its activity . This inhibition effectively depletes the pool of pyrimidines in cells, leading to a disruption in DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a significant reduction in pyrimidine levels . This disruption affects ribosomal RNA transcription, causing nucleolar stress .
Result of Action
The inhibition of DHODH by this compound leads to a decrease in the proliferation of cells . In the context of acute myeloid leukemia (AML), this compound has been shown to induce myeloid differentiation in both murine and human AML models . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of AML.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of exogenous uridine, which reconstitutes the cellular pool of pyrimidine by the salvage pathway, can recover the impaired rDNA transcription, nucleolar morphology, p53 levels, and proliferation of cells caused by the DHODH inhibitors . This suggests that the cellular environment and availability of certain metabolites can significantly impact the efficacy of this compound.
生化分析
Biochemical Properties
ML390 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides. By inhibiting DHODH, this compound effectively depletes the pool of pyrimidines in cells, leading to impaired ribosomal RNA (rRNA) transcription and nucleolar stress . This inhibition is achieved through specific binding interactions with the active site of DHODH, involving hydrogen bonds with residues such as Arg136 and Thr360 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In glioblastoma cells, this compound-induced DHODH inhibition leads to nucleolar stress, characterized by the redistribution of transcription factors and nucleolar organizers, as well as the stabilization of p53 . This results in decreased proliferation of glioblastoma cells, including those resistant to temozolomide . In AML models, this compound induces myeloid differentiation, promoting the maturation of leukemic cells . These effects highlight the compound’s potential in targeting cancer cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of DHODH, inhibiting its enzymatic activity. The binding interactions involve hydrogen bonds between the amide groups of this compound and the residues Arg136 and Thr360 in DHODH . This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a reduction in nucleotide synthesis and subsequent cellular stress responses. Additionally, this compound’s inhibition of DHODH affects gene expression and cell signaling pathways, contributing to its anti-proliferative and differentiation-inducing effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function change over time. The compound’s stability and degradation have been studied to understand its long-term effects. In vitro and in vivo studies have shown that this compound maintains its inhibitory activity over extended periods, leading to sustained nucleolar stress and decreased cell proliferation . The addition of exogenous uridine can rescue the impaired rRNA transcription and cellular proliferation caused by this compound, indicating the compound’s reversible effects on pyrimidine biosynthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound is effective at inducing differentiation and inhibiting proliferation at specific concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in the metabolic pathways related to pyrimidine biosynthesis. By inhibiting DHODH, this compound disrupts the de novo synthesis of pyrimidines, leading to a decrease in nucleotide levels . This disruption affects metabolic flux and the balance of metabolites within the cell. The compound’s interaction with DHODH and its impact on pyrimidine metabolism are central to its biochemical and therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound effectively inhibits DHODH and exerts its biochemical effects within the appropriate cellular context .
准备方法
The synthesis of ML390 involves several steps. One common synthetic route includes the following steps:
Formation of the naphthalenyl amine: The starting material, 1,2,3,4-tetrahydro-1-naphthalenylamine, is prepared through the reduction of naphthalene derivatives.
Coupling with oxo-propyl group: The naphthalenyl amine is then coupled with a 3-oxo-propyl group using a suitable coupling reagent such as carbodiimide.
Introduction of trifluoromethoxy group:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反应分析
ML390 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl and oxo-propyl groups, forming corresponding oxides.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
ML390 can be compared with similar compounds such as:
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-methoxy-benzamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-chloro-benzamide: The presence of a chloro group instead of a trifluoromethoxy group can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
生物活性
ML390 is a small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), which has garnered attention in the field of cancer research, particularly for its role in differentiating acute myeloid leukemia (AML) cells. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to provide a comprehensive overview.
Overview of this compound
This compound was developed as part of a project aimed at identifying inhibitors of DHODH, an enzyme critical for pyrimidine synthesis. The compound was optimized from two chemical scaffolds and found to induce differentiation in AML cell lines, specifically those overexpressing the homeobox transcription factor HoxA9, which is prevalent in many AML patients .
This compound functions primarily by inhibiting DHODH, which plays a pivotal role in the de novo synthesis of pyrimidines. By blocking this pathway, this compound promotes differentiation in leukemic cells. The effective concentration triggering 50% of maximal differentiation activity (ED50) for this compound is approximately 2 μM in both murine and human AML cell lines .
Key Findings:
- Inhibition Mechanism : this compound's inhibition of DHODH leads to reduced levels of uridine triphosphate (UTP), a nucleotide necessary for RNA synthesis, thereby affecting cell proliferation and differentiation .
- Differentiation Induction : The compound has been shown to trigger differentiation similar to that observed with the inactivation of ER-HoxA9, indicating a potential therapeutic pathway for AML treatment .
Data Summary
The following table summarizes the biological activity and potency of this compound compared to other known DHODH inhibitors:
Compound | Target Enzyme | ED50 (μM) | IC50 (nM) | Notes |
---|---|---|---|---|
This compound | DHODH | ~2 | 560 | Induces differentiation in AML models |
Brequinar | DHODH | ~1 | 20 | Potent inhibitor with established clinical use |
C07 | DHODH | ~3 | - | Predecessor compound with lower potency |
Case Study 1: Efficacy in AML Cell Lines
In a study conducted using engineered ER-Hox-GFP cell lines, this compound demonstrated significant efficacy in overcoming differentiation arrest. The addition of uridine to the culture media reduced the differentiation effects induced by this compound, further supporting its mechanism as a DHODH inhibitor .
Case Study 2: Resistance Mechanisms
Research into genetic resistance mechanisms revealed that four resistant cell lines were cross-resistant to both this compound and its precursor compounds. This suggests a similar mode of action or mechanism of resistance among these compounds, highlighting the importance of continued investigation into genetic factors influencing drug efficacy .
属性
IUPAC Name |
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNRHEDBLPGDDC-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。